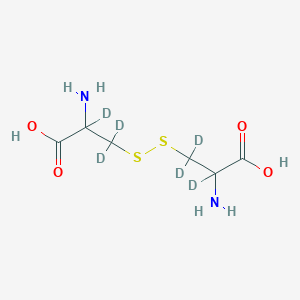

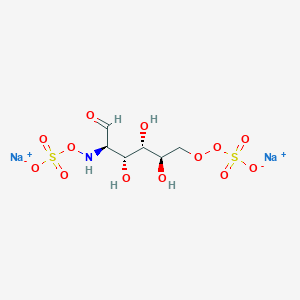

![molecular formula C7H8N4S B1459346 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1408075-41-1](/img/structure/B1459346.png)

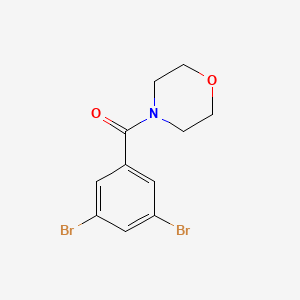

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

“4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are key structural fragments of antiviral agents . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique

Synthesis and Herbicidal Activity

4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and demonstrated significant herbicidal activity. A study by Luo, Zhao, Zheng, and Wang (2017) focused on the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, which showed good inhibition activities against the root of Brassica napus and Echinochloa crusgalli at a dosage of 100 mg/L (Luo, Zhao, Zheng, & Wang, 2017).

Intermediate for Pharmacological Properties

Ogurtsov and Rakitin (2021) prepared a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).

Synthesis and Properties of Ribonucleosides

The synthesis of methylthiopyrazolo[3,4-d]pyrimidine 2'-deoxy-β-D-ribonucleosides was described by Oertel et al. (1992). These compounds are resistant to deamination by adenosine deaminase and inhibit the proliferation of leukemia cell lines (Oertel et al., 1992).

Synthesis of Nucleosides

Misra, Jain, Avasthi, and Bhakuni (1990) synthesized 4-amino-6-methylthio-1-(3'-deoxy-β-D-ribofuranosyl)-1H-pyrazolo[3, 4-d]pyrimidines. The structural proofs of these compounds were based on various spectral and elemental analyses (Misra, Jain, Avasthi, & Bhakuni, 1990).

Synthesis of 6-Substituted 4-Amino-pyrazolo[3,4-d]pyrimidines

Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, which exhibited a broad range of biological and medicinal properties, including antibacterial effects against pathogens like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Other Notable Research

- Synthesis of Methylthiopyrazolo(3,4-d)pyrimidine 1-riboside: Development of a novel compound with potential biological applications by Korbukh, Bulychev, and Preobrazhenskaya (1979) (Korbukh, Bulychev, & Preobrazhenskaya, 1979).

- Studies on Nucleosides by Petrie et al. (1985): Investigation of various trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity (Petrie et al., 1985).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They have been closely linked to tumor proliferation and survival, making them an effective target for cancer treatment .

Mode of Action

This compound interacts with its protein kinase targets by inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are responsible for controlling cell growth and metabolism. The disruption of these pathways leads to downstream effects that can include the suppression of tumor growth and survival .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This inhibition disrupts normal cell signaling pathways, leading to changes in cell growth and metabolism. These changes can result in the suppression of tumor growth and survival .

Propriétés

IUPAC Name |

4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIOFTUVEJZTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC2=NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

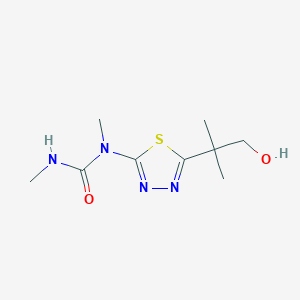

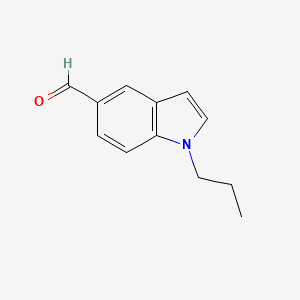

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)

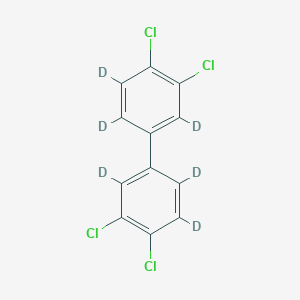

![Methyl 3-chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459279.png)

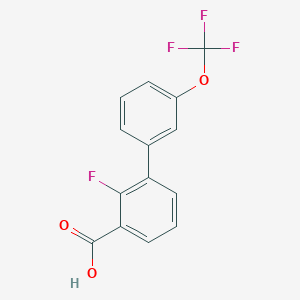

![Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459283.png)

![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)